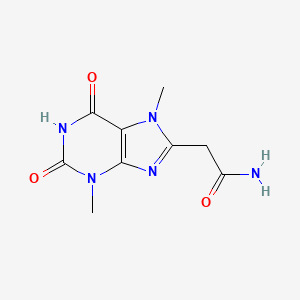![molecular formula C14H19NO3 B14586639 {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid CAS No. 61576-40-7](/img/structure/B14586639.png)
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a phenyl group, a pentylidene chain, and an aminooxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-Methyl-1-phenylpentylidene intermediate: This step involves the reaction of 4-methyl-1-phenylpentan-1-one with an appropriate reagent to form the pentylidene intermediate.
Amination: The intermediate is then reacted with hydroxylamine to introduce the aminooxy group.
Acetylation: Finally, the aminooxy intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenylpentan-1-one: A precursor in the synthesis of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid.
Hydroxylamine: Used in the amination step of the synthesis.
Aminooxyacetic acid: Shares the aminooxy functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
61576-40-7 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-[(4-methyl-1-phenylpentylidene)amino]oxyacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-11(2)8-9-13(15-18-10-14(16)17)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
Clé InChI |
UVAAXTXMYNADQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=NOCC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
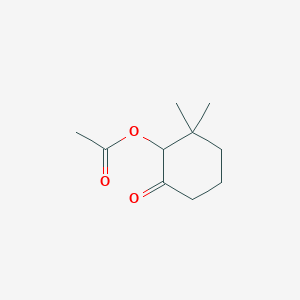
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)
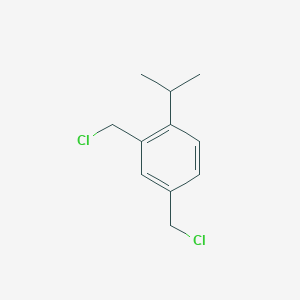
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
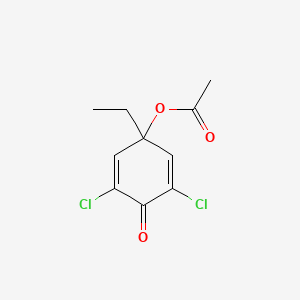
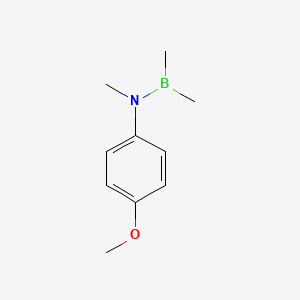
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)

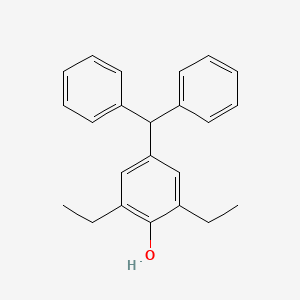
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
